![molecular formula C18H18N6O4 B2739498 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea CAS No. 1172951-70-0](/img/no-structure.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
BenchChem offers high-quality 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ureas and related heterocyclic compounds are synthesized through various methods, including multicomponent reactions, cyclocondensation, and oxidative carbonylation. These processes often involve eco-friendly and efficient approaches, highlighting the importance of sustainable chemistry in the development of new compounds with potential biological activities. For instance, the use of urea as an organo-catalyst in the synthesis of functionalized pyrans demonstrates the versatility of urea derivatives in facilitating environmentally benign reactions (Brahmachari & Banerjee, 2014).
Antioxidant Activity
Compounds with similar structural features have been evaluated for their antioxidant properties. The synthesis of derivatives and their subsequent screening for antioxidant activity are crucial steps in identifying potential therapeutic agents. For example, the antioxidant determination of certain heterocyclic compounds suggests that these structures can exhibit significant radical scavenging abilities, which is essential for developing new antioxidants (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Potential Biological Activities
The structural motifs present in the compound are common in molecules with diverse biological activities, including antimicrobial, anticancer, and insecticidal properties. Synthesis and bioactivity studies aim to explore the therapeutic potential of these compounds. For instance, research on pyrazole derivatives has identified them as promising candidates for antitumor, antifungal, and antibacterial applications, underscoring the importance of these heterocycles in medicinal chemistry (Titi et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "2-nitrophenol", "Ethyl acetoacetate", "Hydrazine hydrate", "4-ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid", "Thionyl chloride", "Sodium hydroxide", "1,3-dimethyl-1H-pyrazol-5-amine", "Benzo[d][1,3]dioxole-5-carboxylic acid", "N,N'-dicyclohexylcarbodiimide", "Dimethylformamide", "Chloroform", "Diethyl ether", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-nitrophenol from benzo[d][1,3]dioxole-5-carboxylic acid", "a. Dissolve benzo[d][1,3]dioxole-5-carboxylic acid in thionyl chloride and reflux for 4 hours to obtain 2-chlorobenzo[d][1,3]dioxole-5-carboxylic acid.", "b. Add sodium hydroxide to the reaction mixture and reflux for 2 hours to obtain 2-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid.", "c. Nitrate 2-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid with nitric acid to obtain 2-nitrophenol.", "Step 2: Synthesis of ethyl 2-nitrophenylacetate from 2-nitrophenol and ethyl acetoacetate", "a. Dissolve 2-nitrophenol and ethyl acetoacetate in methanol and add sodium methoxide to the reaction mixture.", "b. Reflux the reaction mixture for 6 hours to obtain ethyl 2-nitrophenylacetate.", "Step 3: Synthesis of 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid from ethyl 2-nitrophenylacetate", "a. Dissolve ethyl 2-nitrophenylacetate in acetic acid and add hydrazine hydrate to the reaction mixture.", "b. Reflux the reaction mixture for 6 hours to obtain 4-ethyl-6-nitro-1,6-dihydropyrimidine-2-carboxylic acid.", "c. Reduce 4-ethyl-6-nitro-1,6-dihydropyrimidine-2-carboxylic acid with palladium on carbon to obtain 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid.", "Step 4: Synthesis of 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine from 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid and 1,3-dimethyl-1H-pyrazol-5-amine", "a. Dissolve 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid and 1,3-dimethyl-1H-pyrazol-5-amine in dimethylformamide and add N,N'-dicyclohexylcarbodiimide to the reaction mixture.", "b. Reflux the reaction mixture for 6 hours to obtain 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine.", "Step 5: Synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea from 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine", "a. Dissolve 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine and 2-nitrophenol in chloroform and add thionyl chloride to the reaction mixture.", "b. Reflux the reaction mixture for 6 hours to obtain 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea.", "c. Purify the product by recrystallization from diethyl ether and water." ] } | |
CAS-Nummer |
1172951-70-0 |
Produktname |
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea |
Molekularformel |
C18H18N6O4 |
Molekulargewicht |
382.38 |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]urea |
InChI |
InChI=1S/C18H18N6O4/c1-3-11-8-16(25)22-17(19-11)24-15(6-10(2)23-24)21-18(26)20-12-4-5-13-14(7-12)28-9-27-13/h4-8H,3,9H2,1-2H3,(H,19,22,25)(H2,20,21,26) |
InChI-Schlüssel |
OZZFWKWUPFOQDD-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Chlorophenyl){4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}methanone](/img/structure/B2739416.png)


![2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2739424.png)
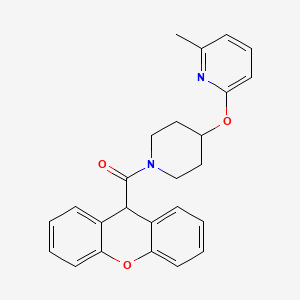

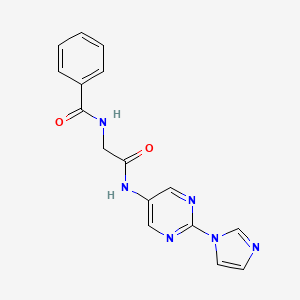
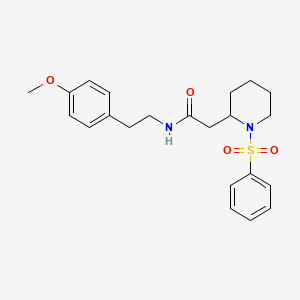

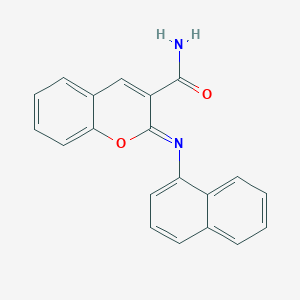
![4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide](/img/structure/B2739434.png)

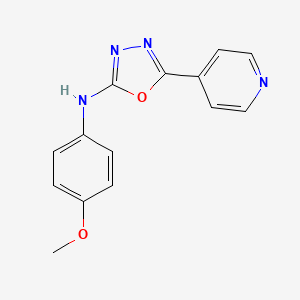
![Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B2739438.png)